molecular formula C11H20ClNO6 B13838421 Succinyl Carnitine Chloride Salt

Succinyl Carnitine Chloride Salt

Cat. No.: B13838421
M. Wt: 297.73 g/mol
InChI Key: BIVQAHUBQIUEBB-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Succinyl Carnitine Chloride Salt generally involves two main steps :

    Reaction of Creatine with Succinic Acid: Creatine is reacted with succinic acid in an appropriate solvent to form Succinyl Creatine.

    Formation of this compound: Succinyl Creatine is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Succinyl Carnitine Chloride Salt can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different carboxylic acid derivatives.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carnitine derivatives.

Scientific Research Applications

Succinyl Carnitine Chloride Salt has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.

    Biology: It is studied for its role in cellular metabolism and energy production.

    Medicine: It is used as a nutritional supplement to improve muscle function and physical endurance. It is also investigated for its potential therapeutic effects in metabolic disorders.

    Industry: It is used in the formulation of dietary supplements and functional foods

Mechanism of Action

Succinyl Carnitine Chloride Salt exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they are oxidized to produce energy. This process involves the conversion of fatty acids into acyl-carnitine derivatives, which are then transported across the mitochondrial membrane. The molecular targets include carnitine acyltransferases and transport proteins involved in fatty acid metabolism .

Comparison with Similar Compounds

Uniqueness: Succinyl Carnitine Chloride Salt is unique due to its specific role in enhancing muscle function and physical endurance. Its ability to improve energy production makes it distinct from other carnitine derivatives .

Properties

Molecular Formula

C11H20ClNO6

Molecular Weight

297.73 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(3-carboxypropanoyloxy)propyl]-trimethylazanium;chloride

InChI

InChI=1S/C11H19NO6.ClH/c1-12(2,3)7-8(6-10(15)16)18-11(17)5-4-9(13)14;/h8H,4-7H2,1-3H3,(H-,13,14,15,16);1H/t8-;/m1./s1

InChI Key

BIVQAHUBQIUEBB-DDWIOCJRSA-N

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCC(=O)O.[Cl-]

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCC(=O)O.[Cl-]

Origin of Product

United States

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